molecular formula C20H18N4O6 B11300402 1-(Morpholin-4-yl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

1-(Morpholin-4-yl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone

Cat. No.: B11300402
M. Wt: 410.4 g/mol
InChI Key: ONCKPKLZQTVOLO-UHFFFAOYSA-N
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Description

1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, often using nitric acid and sulfuric acid.

    Morpholine Ring Introduction: The morpholine ring is usually introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.

    Final Coupling: The final step involves coupling the oxadiazole and nitrophenyl intermediates with the morpholine derivative under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function. The nitrophenyl and oxadiazole groups can participate in hydrogen bonding and π-π interactions, enhancing binding affinity.

    Materials Science: The compound’s electronic structure can influence its conductivity, fluorescence, or other properties, making it useful in electronic or photonic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(MORPHOLIN-4-YL)-2-(PIPERAZIN-1-YL)ETHAN-1-ONE: Similar in structure but with a piperazine ring instead of the oxadiazole ring.

    4-ACRYLOYLMORPHOLINE: Contains a morpholine ring but differs in the rest of the structure.

Uniqueness

1-(MORPHOLIN-4-YL)-2-{3-[5-(4-NITROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is unique due to the combination of the morpholine, nitrophenyl, and oxadiazole groups, which confer specific chemical and physical properties not found in other similar compounds.

Properties

Molecular Formula

C20H18N4O6

Molecular Weight

410.4 g/mol

IUPAC Name

1-morpholin-4-yl-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C20H18N4O6/c25-18(23-8-10-28-11-9-23)13-29-17-3-1-2-15(12-17)19-21-20(30-22-19)14-4-6-16(7-5-14)24(26)27/h1-7,12H,8-11,13H2

InChI Key

ONCKPKLZQTVOLO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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